N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide
Description
N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide is a synthetic α,β-unsaturated carbonyl derivative characterized by a prop-2-enamide backbone functionalized with a cyano group at the α-position, a thiophen-3-yl substituent at the β-position, and an N-butyl amide group.
Properties
IUPAC Name |
N-butyl-2-cyano-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-3-5-14-12(15)11(8-13)7-10-4-6-16-9-10/h4,6-7,9H,2-3,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDSAFKXPDFNSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CSC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide typically involves the reaction of thiophene derivatives with cyanoacetamides. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method used to produce aminothiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to the broader family of 2-cyano-3-(heteroaryl)prop-2-enamides. Key structural analogs and their distinguishing features are summarized below:
Physicochemical and Electronic Properties
- Lipophilicity :
- Electronic Effects: The cyano group stabilizes the enamide via conjugation, while thiophene’s electron-rich nature may enhance charge-transfer interactions in optical applications (e.g., Compound 1) .
Biological Activity
N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide is an organic compound with significant biological activity, characterized by its unique structural features that include a cyano group, a thiophene ring, and an enamide structure. This compound has garnered attention in medicinal chemistry and material science due to its potential interactions with various biological targets.
Structural Characteristics
The molecular formula of this compound is C₁₀H₁₃N₂OS. The presence of the cyano group allows for hydrogen bonding and electrostatic interactions, while the thiophene ring facilitates π-π stacking interactions. These structural attributes suggest that this compound may modulate the activity of enzymes and receptors, making it a valuable probe in biochemical research.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and modulation of metabolic pathways. Its interaction studies have focused on binding affinity and activity against various enzymes and receptors.
Enzyme Inhibition
Compounds similar to this compound have been shown to act as enzyme inhibitors. For instance, studies have demonstrated that derivatives with similar structural motifs can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. The inhibition of COX enzymes can lead to anti-inflammatory effects, which are essential in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
- Anti-inflammatory Activity : In vitro studies have shown that compounds structurally related to this compound exhibit potent inhibition of COX enzymes. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential therapeutic applications .
- Cancer Research : The compound's ability to modulate key signaling pathways has prompted investigations into its anticancer properties. Preliminary studies suggest that it may influence cell proliferation and apoptosis in cancer cell lines, although further research is required to elucidate these mechanisms.
Structure–Activity Relationship (SAR)
The structure–activity relationship of this compound reveals that the specific Z-isomer configuration influences its reactivity and interaction profiles compared to its E-isomer counterparts. This distinction can lead to variations in biological activity and chemical properties, making it an important compound for further study in both synthetic and medicinal chemistry contexts.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| E-N-butyl... | E-isomer configuration | Different spatial arrangement affecting reactivity |
| 2-Cyano... | Lacks butyl substituent | Simpler structure without alkyl chain |
| N-butyl... | Varies in substituents on thiophene | Different functional groups leading to diverse properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
